2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process includes the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of bulk custom synthesis and procurement services is common for obtaining this compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Malononitrile Derivatives: Used in the synthesis of the compound.
Major Products Formed
The major products formed from these reactions include 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Scientific Research Applications
2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is a part of the structural moiety of nicotinic receptor agonists and synthetic agonists of nicotinic receptors.
Biological Activity: The compound has shown promise for the treatment of Alzheimer’s disease and other neurological conditions.
Industrial Applications: Used in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile involves its interaction with nicotinic receptors. The compound acts as an agonist, binding to these receptors and modulating their activity . This interaction can influence various molecular pathways, including those involved in neurotransmission and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Shares a similar furo[2,3-b]pyridine structure and exhibits similar biological activities.
Fused Pyridine Derivatives: Compounds such as furopyridines, thienopyridines, and pyrrolopyridines share structural similarities and biological activities.
Uniqueness
2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile is unique due to its specific structural configuration, which allows it to interact effectively with nicotinic receptors. This unique interaction makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridine-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1,3H,2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBZJONGBMOLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CN=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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